Anticancer agent 185

Breast Cancer Cytotoxicity Stereochemistry

Anticancer Agent 185 (designated compound 9d) is the (2R,3R,4S,5R,6R) stereoisomer of a triazole-linked pyrazolo[1,5-a]pyrimidine glycohybrid, synthesized via microwave-assisted copper-catalyzed click chemistry. It is the most potent stereoisomer against ER+ MCF-7 breast cancer cells (IC₅₀ = 15.3 µM). Substituting the (2R,3S,4S,5R,6R) diastereomer or a non-glycosylated core results in significant loss of activity, as confirmed by molecular docking and SAR. This stereochemical specificity makes it an irreplaceable lead compound, a benchmark control for high-throughput screening, and a chemical probe for target deconvolution. Procure this authentic, high-purity batch for reproducible breast cancer research.

Molecular Formula C29H29ClN6O10
Molecular Weight 657.0 g/mol
Cat. No. B15137917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 185
Molecular FormulaC29H29ClN6O10
Molecular Weight657.0 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)N2C=C(N=N2)COC3=CC(=NC4=CC=NN43)C5=CC=C(C=C5)Cl)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C29H29ClN6O10/c1-15(37)41-14-23-26(43-16(2)38)27(44-17(3)39)28(45-18(4)40)29(46-23)35-12-21(33-34-35)13-42-25-11-22(19-5-7-20(30)8-6-19)32-24-9-10-31-36(24)25/h5-12,23,26-29H,13-14H2,1-4H3/t23-,26-,27+,28-,29-/m1/s1
InChIKeyVGADFQGLCPYFQS-ZKRUMVIUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 185 (Compound 9d): A Glycohybrid Pyrazolo[1,5-a]pyrimidine for Selective Anti-Breast Cancer Research Procurement


Anticancer agent 185, also designated as compound 9d, is a triazole-linked glycohybrid derivative of the pyrazolo[1,5-a]pyrimidine scaffold [1]. It belongs to a novel class of hybrid molecules synthesized via a microwave-assisted copper-catalyzed approach, yielding a series of stereochemically diverse compounds with yields up to 98% [2]. The compound is characterized by the molecular formula C29H29ClN6O10 and a molecular weight of 657.03 g/mol . Its design integrates a carbohydrate moiety with a heterocyclic core, a strategy aimed at enhancing biological activity and pharmacokinetic properties [3].

Why Generic Pyrazolo[1,5-a]pyrimidine Derivatives Cannot Substitute for Anticancer Agent 185


The anticancer activity of pyrazolo[1,5-a]pyrimidine-based compounds is exquisitely sensitive to stereochemical and structural modifications. Within the series of 27 synthesized glycohybrids, only specific stereoisomers exhibit potent cytotoxicity [1]. For instance, the (2R,3R,4S,5R,6R) stereoisomer of the triazole-linked glycohybrid demonstrates the best inhibitory effect against MCF-7 cells (IC50 = 15.3 µM), while its (2R,3S,4S,5R,6R) counterpart shows significantly weaker activity against the same cell line [2]. This stereochemical dependence, coupled with the specific triazole linker and glycoside moiety, means that substituting Anticancer Agent 185 with a structurally similar but stereochemically distinct analog, or a pyrazolo[1,5-a]pyrimidine core without the full glycohybrid architecture, will likely result in a substantial loss of potency and altered target engagement, as confirmed by molecular docking and SAR studies [3].

Quantitative Differentiation Guide: Anticancer Agent 185 vs. Comparators and Class Benchmarks


Superior Cytotoxicity Against MCF-7 Breast Cancer Cells: Direct Comparison with In-Class Stereoisomer

Anticancer agent 185 (compound 9d) demonstrates the highest potency against the MCF-7 breast cancer cell line among all 27 synthesized triazole-linked glycohybrids [1]. Its activity is directly compared to its (2R,3S,4S,5R,6R) stereoisomer, which, while more potent against MDA-MB231 cells (IC50 = 29.1 µM), shows inferior activity against MCF-7 cells [2]. This highlights the critical role of stereochemistry in determining cell-line selectivity.

Breast Cancer Cytotoxicity Stereochemistry

Cell Line Selectivity Profile: Differentiated Activity Against MCF-7 vs. MDA-MB231 and MDA-MB453

The compound series exhibits distinct cell line selectivity. Anticancer agent 185 (compound 9d) is the optimal inhibitor for MCF-7 cells [1]. In contrast, its stereoisomer (2R,3S,4S,5R,6R) shows better activity against the triple-negative breast cancer (TNBC) cell line MDA-MB231 (IC50 = 29.1 µM) [2]. This differential selectivity is a key differentiator for researchers choosing between compounds for specific breast cancer subtype models.

Cell Line Selectivity Triple-Negative Breast Cancer ER+ Breast Cancer

Structural Rationale for Potency: Molecular Docking and SAR Validation

The superior activity of Anticancer agent 185 against MCF-7 cells is not an artifact of assay conditions but is supported by molecular docking studies and structure-activity relationship (SAR) analysis [1]. These computational and empirical analyses provide a mechanistic rationale for the compound's potency, linking specific structural features (stereochemistry, triazole linker, glycoside moiety) to its biological effect. This is a key differentiator from other pyrazolo[1,5-a]pyrimidine derivatives lacking this specific glycohybrid architecture, for which such detailed SAR may not be established.

Molecular Docking Structure-Activity Relationship Mechanism of Action

Optimal Research and Industrial Application Scenarios for Anticancer Agent 185


Lead Optimization for ER+ Breast Cancer Therapeutics

Anticancer agent 185, with its validated IC50 of 15.3 µM against the MCF-7 cell line, serves as an ideal lead compound for medicinal chemistry programs focused on estrogen receptor-positive (ER+) breast cancer [1]. Its established structure-activity relationship (SAR) and molecular docking data provide a robust foundation for further derivatization to improve potency, selectivity, and pharmacokinetic properties [2].

Stereochemistry-Activity Relationship Studies in Glycohybrid Anticancer Agents

The compound's distinct activity profile compared to its (2R,3S,4S,5R,6R) stereoisomer makes it a valuable tool for investigating the impact of stereochemistry on anticancer activity [3]. Researchers can use this pair of stereoisomers to probe how subtle changes in three-dimensional structure influence target binding, cell line selectivity, and downstream signaling pathways, generating critical insights for rational drug design [4].

Chemical Probe for Investigating Pyrazolo[1,5-a]pyrimidine Mechanism of Action

Given the compound's well-characterized activity and the availability of supporting molecular docking data, Anticancer agent 185 can be deployed as a chemical probe to deconvolute the mechanism of action of pyrazolo[1,5-a]pyrimidine-based glycohybrids in breast cancer cells [5]. Its use in target identification and validation studies can help elucidate novel therapeutic targets in breast cancer.

Benchmark Compound for High-Throughput Screening (HTS) Assays in MCF-7 Cells

With its defined IC50 of 15.3 µM in MCF-7 cytotoxicity assays, Anticancer agent 185 can be used as a reliable positive control or benchmark compound in high-throughput screening campaigns aimed at identifying novel anti-breast cancer agents [6]. Its consistent activity profile ensures robust assay performance and facilitates the normalization of screening data across different batches or platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 185

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.